5-Cyclopentylpentanoic acid
CAS No.: 5422-27-5
Cat. No.: VC7979715
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5422-27-5 |
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Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
IUPAC Name | 5-cyclopentylpentanoic acid |
Standard InChI | InChI=1S/C10H18O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h9H,1-8H2,(H,11,12) |
Standard InChI Key | RQOBFWBITFBAPL-UHFFFAOYSA-N |
SMILES | C1CCC(C1)CCCCC(=O)O |
Canonical SMILES | C1CCC(C1)CCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The IUPAC name for this compound is 5-cyclopentylpentanoic acid, reflecting the substitution of a cyclopentyl group on the fifth carbon of the pentanoic acid chain . Its molecular formula corresponds to a molecular weight of 170.25 g/mol, as confirmed by high-resolution mass spectrometry . The SMILES notation provides a concise representation of its structure, highlighting the cyclopentane ring connected to a five-carbon carboxylic acid chain .
Stereochemical and Conformational Properties
While the compound lacks chiral centers, the cyclopentyl group introduces conformational flexibility. The ring can adopt envelope or half-chair configurations, which influence intermolecular interactions. Computational studies on analogous cyclopentanoic acids reveal that conformational rearrangements during reactions incur energy costs of 2–4 kcal/mol, affecting activation barriers in thermal decomposition .
Physicochemical Properties
Thermodynamic Parameters
Key physical properties include:
The relatively high boiling point arises from dipole-dipole interactions between carboxylic acid groups and van der Waals forces from the cyclopentyl moiety.
Spectroscopic Data
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IR Spectroscopy: Expected strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).
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NMR: The cyclopentyl protons would appear as multiplet signals between δ 1.5–2.0 ppm, while the methylene groups adjacent to the carboxylate resonate near δ 2.3–2.5 ppm .
Synthesis and Industrial Production
Synthetic Routes
While explicit protocols for 5-cyclopentylpentanoic acid are scarce in literature, analogous compounds suggest potential pathways:
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Friedel-Crafts Alkylation: Reaction of cyclopentane with δ-bromopentanoic acid in the presence of AlCl₃.
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Grignard Reaction: Addition of cyclopentylmagnesium bromide to γ-butenolide, followed by oxidation.
Industrial production likely involves catalytic cyclization of linear precursors, though yield optimization remains challenging due to steric hindrance from the cyclopentyl group .
Chemical Reactivity and Degradation
Thermal Decomposition
Pyrolysis studies on cyclopentanoic acid derivatives reveal two primary pathways :
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Decarboxylation:
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Dehydration:
For 5-cyclopentylpentanoic acid, the activation energy for decarboxylation increases by ~3 kcal/mol compared to non-cyclic analogs due to ring strain effects .
Acid-Base Behavior
The carboxylic acid group () enables salt formation with bases like NaOH or triethylamine, enhancing solubility in polar solvents .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The cyclopentyl group’s hydrophobicity makes this compound a candidate for prodrug formulations. For example, ester derivatives could improve membrane permeability of therapeutic agents.
Polymer Chemistry
As a monomer, it may contribute to polyesters with tailored glass transition temperatures (), though its high steric demand limits chain mobility compared to linear analogs.
Agricultural Chemistry
Potential use as a precursor for herbicidal agents, leveraging the cyclopentane ring’s resistance to microbial degradation.
Regulatory Aspect | Detail |
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HS Code | 2916209090 |
MFN Tariff | 6.5% (General tariff: 30.0%) |
Transport Regulations | Not restricted under ADR/RID/IMO |
Comparative Analysis with Structural Analogs
4-Cyclopentylpentanoic Acid (CAS 5445-47-6)
This positional isomer exhibits a lower boiling point (269°C) due to reduced molecular symmetry, which diminishes London dispersion forces .
Cyclohexane Derivatives
Replacing cyclopentyl with cyclohexyl increases logP by ~0.3 units but reduces thermal stability due to chair-to-boat conformational transitions .
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